1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-METHYLPIPERIDINE
Description
Difluoromethylation is a process of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic . A simple, efficient and economic synthesis of tetrazolo [1,5-a]pyrimidine-6-carboxylates was accomplished by three-component reaction of β-ketoesters with a mixture of aromatic aldehyde and 5-aminotetrazole using TFA:DIPEA (1 : 1) as the catalyst .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by the presence of a difluoromethyl group and a pyrazolo[1,5-a]pyrimidine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve difluoromethylation of heterocycles via a radical process .Future Directions
The field of difluoromethylation and the synthesis of pyrazolo[1,5-a]pyrimidine compounds is an active area of research . Future directions may include the development of new synthetic methods, exploration of different substituents for tuning the properties of these compounds, and investigation of their potential applications in various fields.
Properties
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-13-7-9-25(10-8-13)20(27)15-12-23-26-17(18(21)22)11-16(24-19(15)26)14-5-3-2-4-6-14/h2-6,11-13,18H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVPVHVXDNDTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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